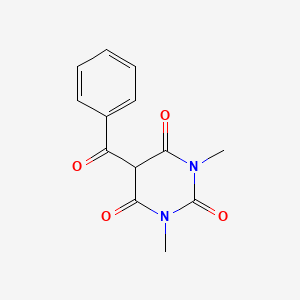

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Vue d'ensemble

Description

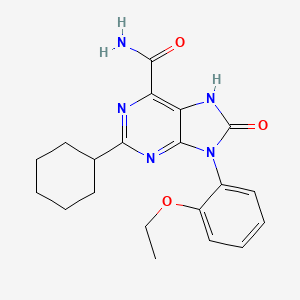

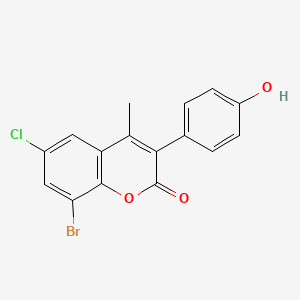

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (5-BPDMT) is a novel and highly versatile compound with a wide range of potential applications in scientific research. It is an organic compound belonging to the pyrimidinetrione family, which is characterized by its three-dimensional structure and the presence of two oxygen atoms in the ring. 5-BPDMT is a relatively new compound that has been studied in depth in recent years, with a number of promising results.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

5-Benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives are valuable intermediates in organic synthesis, facilitating the creation of novel heterocyclic compounds. For example, the compound has been utilized in the synthesis of pyrimidine-linked pyrazole heterocyclics, showcasing its role in creating compounds with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, its derivatives have been involved in regioselective synthesis under solvent-free conditions, leading to the production of substituted pyrazolo[1,5-a]pyrimidines, which highlights the versatility and eco-friendly aspects of reactions involving this compound (Quiroga et al., 2008).

Biological Activities

Research into the biological activities of derivatives of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has revealed a range of potential therapeutic applications. Some derivatives have been evaluated for their antifolate activity, a key area of interest in cancer chemotherapy and antibacterial drug development (Piper et al., 1986). Additionally, compounds synthesized from this chemical scaffold have shown significant antitumor activities, further underscoring the medicinal chemistry relevance of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its analogues (Grivsky et al., 1980).

Antiviral Activities

Another notable application area is in the development of antiviral agents. Derivatives of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione have been investigated for their potential to inhibit viral replication, with some compounds exhibiting notable activities against the influenza virus (Hebishy et al., 2020). This research signifies the compound's contribution to the fight against infectious diseases.

Propriétés

IUPAC Name |

5-benzoyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-14-11(17)9(12(18)15(2)13(14)19)10(16)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAPPXNROQLECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)

![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)

![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)